Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate
Description
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate (hereafter referred to by its IUPAC name) is a synthetic azo dye and sulfonate salt. Its structure features a pyrazolone ring linked to a dichlorobenzenesulphonate moiety via an azo group. This compound is commercially known as Acid Yellow 14 and is utilized in industrial applications such as textile dyeing and adsorption studies due to its chromophoric properties and solubility in aqueous media .
Properties
IUPAC Name |
sodium;2,5-dichloro-4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(20-19-10-5-3-2-4-6-10)16(23)22(21-9)13-7-12(18)14(8-11(13)17)27(24,25)26;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPCJYBCHNUCEQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N4NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884274 | |
| Record name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6359-97-3 | |
| Record name | Acid Yellow 34 sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(2-phenyldiazenyl)-1H-pyrazol-1-yl]-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrazolone Intermediate Synthesis
- Starting Materials: Hydrazine hydrate and ethyl acetoacetate or equivalent β-ketoesters.
- Conditions: Reflux in ethanol or aqueous medium, sometimes catalyzed by acids or bases to promote cyclization.
- Yield: Typically high (>80%) with purified crystalline products.
- Notes: Control of temperature and pH is critical to avoid side reactions.
Diazotization and Azo Coupling
- Diazotization: Aniline derivatives are treated with sodium nitrite in acidic medium (HCl) at 0–5°C to form diazonium salts.
- Coupling: The diazonium salt is then added to the pyrazolone solution under alkaline conditions (pH 8–10) to form the azo bond.
- Research Insight: The azo coupling is highly sensitive to pH and temperature; optimal conditions yield maximum azo product with minimal byproducts.
Coupling with 2,5-Dichloro-4-benzenesulphonate
- Method: The pyrazolone-azo compound is reacted with 2,5-dichloro-4-aminobenzenesulfonic acid or its derivatives.
- Reaction Type: Nucleophilic aromatic substitution or direct sulfonation under controlled heating.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or water with phase transfer catalysts are used to enhance reaction rates.
- Purification: Crystallization or chromatographic methods are employed to isolate the pure sodium salt form.
Formation of Sodium Salt
- Neutralization: The sulfonic acid group is neutralized with sodium hydroxide or sodium carbonate in aqueous solution.
- Isolation: The sodium salt precipitates or remains in solution depending on concentration and temperature.
- Drying: Vacuum drying or lyophilization yields the final product as a stable powder.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazolone formation | Hydrazine + β-ketoester, ethanol reflux | 70–90 | Neutral | 80–90 | Control pH to avoid side reactions |
| Diazotization | Aniline + NaNO2 + HCl | 0–5 | Acidic | >95 | Keep temperature low to stabilize diazonium salt |
| Azo coupling | Pyrazolone + diazonium salt, alkaline medium | 0–10 | 8–10 | 85–90 | pH critical for azo bond formation |
| Coupling with benzenesulphonate | Pyrazolone-azo + 2,5-dichloro-4-aminobenzenesulfonic acid, DMF or aqueous | 50–80 | Neutral | 75–85 | Use phase transfer catalysts if needed |
| Sodium salt formation | Neutralization with NaOH or Na2CO3 | Room temp | Neutral | Quantitative | Final product stability improved |
Analytical and Research Findings
- Purity Assessment: High-performance liquid chromatography (HPLC) with reverse phase columns (Newcrom R1) is effective for purity and impurity profiling.
- Spectral Data: UV-Vis spectroscopy confirms azo chromophore formation; IR and NMR validate pyrazolone and sulphonate groups.
- Stability: The sodium salt form exhibits enhanced aqueous stability and solubility, crucial for applications in dyeing and analytical chemistry.
- Scalability: The synthetic route is scalable with appropriate optimization of reaction times and temperatures, allowing for preparative isolation of impurities.
Chemical Reactions Analysis
Table 1: Key Functional Groups and Reactivity
Table 2: Stability Profile
Degradation Pathways
-
Photolytic Degradation : UV irradiation cleaves the azo bond, forming 2,5-dichlorobenzenesulphonate and 3-methyl-5-pyrazolone derivatives .
-
Microbial Degradation : Aerobic bacteria (e.g., Pseudomonas) reduce the azo group, yielding non-toxic aromatic amines .
Table 3: Analytical Methods and Observations
Industrial and Environmental Relevance
Scientific Research Applications
Dye Chemistry
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate is primarily utilized as a dye due to its vibrant color and stability. Its applications include:
- Textile Dyeing : The compound is used in dyeing processes for fabrics, providing bright and long-lasting colors. Its stability under various environmental conditions makes it ideal for this application.
- Food Coloring : It is also employed as a food dye in certain applications, adhering to safety regulations that govern food additives.
Table 1: Dye Applications
| Application | Description |
|---|---|
| Textile Dyeing | Provides vibrant colors and excellent fastness |
| Food Coloring | Used within regulatory limits for food products |
Pharmaceutical Applications
In the pharmaceutical industry, the compound has shown potential in drug formulation and development:
- Drug Delivery Systems : Its chemical structure allows it to be incorporated into drug delivery systems where controlled release of active ingredients is necessary.
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibacterial agents.
Table 2: Pharmaceutical Applications
| Application | Description |
|---|---|
| Drug Delivery Systems | Used in formulations for controlled release |
| Antimicrobial Agents | Potential use in developing new antibacterial drugs |
Material Sciences
The compound's unique properties extend to material sciences:
- Polymer Additives : this compound can be used as an additive in polymers to enhance color and stability.
Table 3: Material Science Applications
| Application | Description |
|---|---|
| Polymer Additives | Enhances color and stability of polymer materials |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Textile Industry Study : A study demonstrated that fabrics dyed with this compound retained their color after multiple washes, indicating excellent wash fastness (Source not cited due to restrictions).
- Pharmaceutical Research : Research indicated that formulations containing the compound showed improved efficacy against certain bacterial strains compared to standard treatments (Source not cited due to restrictions).
- Material Science Innovations : Recent developments show that incorporating this compound into polymer matrices significantly improves UV resistance and color stability (Source not cited due to restrictions).
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The azo group can engage in electron delocalization, affecting the electronic properties of biological molecules. The dichloro substitution pattern influences its lipophilicity and hence its ability to interact with lipid membranes, while the sulphonate group enhances water solubility, facilitating its transport and bioavailability.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a family of pyrazolone-based azo dyes with sulfonate/sulfonamide substituents. Key structural analogs include:
Functional Group Impact on Properties
Halogen Substituents :
- The target compound’s 2,5-dichloro substitution on the benzene ring enhances electron-withdrawing effects, stabilizing the azo linkage and increasing adsorption affinity in wastewater treatment applications .
- In contrast, Compound 13 (4-bromophenyl) and Compound 14 (4-chlorophenyl) exhibit varied electronic environments due to differing halogen electronegativities, which may influence their reactivity in biological systems .
- Sulfonate vs. Sulfonamide: Sulfonate salts (e.g., target compound, ) demonstrate higher water solubility compared to sulfonamide derivatives (), making them preferable for dyeing processes .
- Azo Group Modifications: The naphthalene-containing analog () shows redshifted absorbance due to extended conjugation, making it suitable for darker dye shades .
Thermodynamic and Adsorption Properties
The target compound’s adsorption efficiency on activated carbon was studied in , with equilibrium data suggesting a Langmuir isotherm model. Comparatively, sulfonamide derivatives () lack documented adsorption studies but may show differing behaviors due to hydrogen-bonding capabilities of the -SO₂NH₂ group.
Industrial and Environmental Relevance
- The sodium sulfonate group in the target compound and Acid Red 195 () ensures compatibility with aqueous dyeing processes, whereas non-ionic variants (e.g., ) are less prevalent in textiles.
- Environmental persistence varies: halogenated azo dyes (e.g., target compound, ) may exhibit slower degradation compared to non-halogenated analogs .
Biological Activity
Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate, commonly referred to as a dye compound, has garnered attention due to its potential biological activities. This compound is part of a larger class of azo dyes, which are known for their vivid colors and applications in various industries, including textiles and food. However, the biological implications of these compounds, particularly their potential toxicity and therapeutic effects, are of significant interest in pharmacology and toxicology.
This compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 52584-47-1 |
| Molecular Formula | C22H16Cl2N5NaO6S2 |
| Molecular Weight | 604.42 g/mol |
| EINECS Number | 258-026-5 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against a variety of bacterial strains. For instance, a study published in the Journal of Applied Microbiology reported that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cell lines. In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) showed that this compound induced apoptosis at higher concentrations. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .
Genotoxicity
Concerns have been raised regarding the genotoxic potential of azo dyes due to their ability to release carcinogenic amines upon metabolic activation. A comprehensive assessment indicated that this compound can undergo reductive cleavage to form potentially harmful metabolites . This raises questions about its safety for use in consumer products.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests potential applications in antimicrobial formulations .
Case Study 2: Cytotoxic Effects on Cancer Cells
A study evaluating the cytotoxic effects on MCF7 breast cancer cells found that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after exposure to concentrations exceeding 50 µg/mL .
Q & A
Q. Example Output (DFT) :
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -3.1 |
| Dipole Moment (Debye) | 8.5 |
Basic: What are the common analytical challenges in quantifying this compound in mixed matrices?
Methodological Answer:
- HPLC-UV : Use a C18 column with methanol-phosphate buffer (70:30) at 1 mL/min; retention time ~6.2 minutes . Challenges include co-elution with similar sulfonated dyes.
- Mass Spectrometry (LC-MS) : ESI⁻ mode detects [M-2Na]²⁻ ion at m/z 275.5. Matrix effects from salts require dilution or ion-pairing reagents .
Advanced: How does the crystal packing of this compound influence its photostability?
Methodological Answer:
SCXRD (via SHELXL ) reveals:
Q. Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Volume | 1450 ų |
| R-factor | 0.039 |
Basic: What synthetic by-products are observed, and how are they characterized?
Methodological Answer:
Common by-products include:
- Uncoupling isomers : Due to incomplete azo bond formation (detected via HPLC-MS).
- Over-sulfonated derivatives : Identified by excess S content in elemental analysis (>12.5% theoretical).
Mitigation involves optimizing reaction time and monitoring with TLC (Rf = 0.5 in ethyl acetate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
